molecular formula C15H15F2N5O2 B2778340 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396889-42-1

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2778340
CAS No.: 1396889-42-1
M. Wt: 335.315
InChI Key: MABFTGISHDXBBU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 2,4-difluoroaniline with 2-morpholinopyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(2-pyridinyl)urea
  • 1-(2,4-Difluorophenyl)-3-(2-pyrimidinyl)urea
  • 1-(2,4-Difluorophenyl)-3-(2-piperidinyl)urea

Uniqueness

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the morpholine and pyrimidine rings, which can confer specific chemical and biological properties

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c16-10-1-2-13(12(17)7-10)21-15(23)20-11-8-18-14(19-9-11)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABFTGISHDXBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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